molecular formula C8H8BrCl2NO2S B13079034 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide

4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide

Cat. No.: B13079034
M. Wt: 333.03 g/mol
InChI Key: UTNFGPDBCMVHHH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide (CAS 851174-02-2) is a high-purity benzenesulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C 8 H 8 BrCl 2 NO 2 S and a molecular weight of 333.03 g/mol , this compound features a sulfonamide group functionalized with an ethyl moiety, making it a valuable intermediate for synthesizing more complex molecules. Its specific substitution pattern, including bromo and chloro groups on the benzene ring, offers multiple sites for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions. Researchers may explore its application in developing enzyme inhibitors, given the established role of sulfonamide-containing compounds in targeting enzymes like carbonic anhydrases . As a structural analog of other documented sulfonamide reagents , it serves as a critical building block in medicinal chemistry and drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BrCl2NO2S

Molecular Weight

333.03 g/mol

IUPAC Name

4-bromo-2,6-dichloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H8BrCl2NO2S/c1-2-12-15(13,14)8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3

InChI Key

UTNFGPDBCMVHHH-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide, are known for their antibacterial properties. They function primarily as inhibitors of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division.

Case Study: Antimicrobial Efficacy
A study highlighted the synthesis of various sulfonamide derivatives, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions exhibited enhanced potency, suggesting that structural modifications can lead to improved therapeutic agents .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamideModerateHigh
Other SulfonamidesVariableVariable

Anti-inflammatory Properties

Research indicates that certain sulfonamides can modulate inflammatory processes. For instance, modifications of sulfonamide structures have been shown to inhibit endothelin receptor binding, which is implicated in vasoconstriction and inflammatory responses.

Case Study: Endothelin Receptor Inhibition
A patent study described the effectiveness of pyrimidinyl sulfonamides in inhibiting endothelin-1 binding to its receptors. The findings suggest that structurally similar compounds could be developed from 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide for therapeutic use in inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, this compound may also have applications in material science. Sulfonamides can act as intermediates in the synthesis of polymers and other materials due to their functional groups that facilitate chemical reactions.

Case Study: Polymer Synthesis
Research has explored the use of sulfonamide derivatives in creating novel polymeric materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength due to the incorporation of sulfonamide groups into polymer backbones .

Structural Modifications for Enhanced Activity

The versatility of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide allows for structural modifications that can enhance its biological activity. By altering substituents on the benzene ring or modifying the sulfonamide group itself, researchers can tailor compounds for specific therapeutic targets.

Data Table: Structural Variations and Their Effects

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and membrane permeability
Halogen substitutionsEnhanced antibacterial potency
Alteration of sulfonamide groupImproved anti-inflammatory effects

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Analytical Characterization Insights

  • NMR Spectroscopy : Aromatic protons adjacent to halogens show deshielding (e.g., δ 7.5–8.0 ppm in ¹H NMR), as seen in related compounds .
  • HPLC : Retention times vary with substituent polarity; e.g., brominated analogs elute later than chlorinated ones under reverse-phase conditions .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical values, with fragmentation patterns reflecting halogen loss (e.g., Br⁻ or Cl⁻) .

Biological Activity

4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide is a sulfonamide compound that has attracted interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8H8BrCl2N1O2S
  • Molecular Weight : 303.57 g/mol

The sulfonamide group is critical for its biological activity, particularly in inhibiting various enzymes and pathways in microbial and mammalian cells.

1. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research indicates that 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL
Pseudomonas aeruginosa6.67 mg/mL
Salmonella typhi6.45 mg/mL
Candida albicans6.63 mg/mL

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating broad-spectrum antimicrobial activity .

2. Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. In vivo studies have shown that derivatives of sulfonamides can significantly reduce inflammation in animal models.

  • Carrageenan-induced rat paw edema : The compound exhibited an inhibition rate of approximately 90% at doses of 1 to 3 hours post-administration, highlighting its potential as an anti-inflammatory agent .

The primary mechanism by which sulfonamides exert their biological effects is through inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. By blocking this enzyme, the synthesis of folate is disrupted, leading to bacterial growth inhibition.

Case Studies

Several studies have explored the biological activities of related sulfonamide compounds:

  • Study on Antibacterial Efficacy : A recent study synthesized various benzene sulfonamides and evaluated their antibacterial properties against multiple strains. The results indicated that modifications in the sulfonamide structure could enhance antibacterial activity .
  • Anti-inflammatory Studies : Research demonstrated that specific sulfonamide derivatives significantly reduced inflammation markers in animal models, suggesting that structural modifications can lead to enhanced therapeutic effects .

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